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Compound of Interest

ethyl 2-(4-hydroxy-3-
Compound Name:

methylphenyl)acetate
CAS No.: 607707-64-2
Cat. No.: B2725288

Get Quote

\ J

CAS: 103986-07-2 | Role: Advanced Pharmaceutical Intermediate

Executive Summary

Ethyl 4-hydroxy-3-methylphenylacetate (CAS 103986-07-2) is a critical phenylacetic acid
derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory
drugs (NSAIDs), metabolic regulators (PPAR agonists), and specific tyrosine kinase inhibitors.
Its structural uniqueness lies in the ortho-methyl group relative to the phenol, which provides
steric hindrance often required to modulate metabolic stability and receptor binding affinity in
downstream APIs.

This guide provides a technical roadmap for researchers and procurement officers to validate
suppliers, understand the impurity profile based on synthesis logic, and implement rigorous
quality control protocols.

Chemical Identity & Specifications
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Precise identification is the first step in excluding low-quality lots. The presence of the 3-methyl

group distinguishes this from the more common homovanillic acid derivatives.

Parameter Specification
IUPAC Name Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS Number 103986-07-2
Molecular Formula C11H1403
Molecular Weight 194.23 g/mol
White to off-white crystalline powder or solidified
Appearance _
oil
Melting Point 48°C — 52°C (Typical)
Boiling Point ~315°C (Predicted at 760 mmHg)
. Soluble in Ethanol, DMSO, Ethyl Acetate;
Solubility

Insoluble in Water

Purity Standard

> 98.0% (HPLC)

Synthesis & Manufacturing Logic

Understanding the synthesis is mandatory for anticipating impurities. The industrial route

typically follows a modified Mandelic Acid pathway or a Carbonylation route. The Mandelic Acid

pathway is preferred for its milder conditions and higher regioselectivity.

Core Synthesis Pathway (Mandelic Acid Route)

o Condensation:o-Cresol (2-methylphenol) reacts with Glyoxylic acid under basic conditions.

The para position is activated, leading to 4-hydroxy-3-methylmandelic acid.

o Reduction: The benzylic hydroxyl group of the mandelic acid intermediate is reduced (often

via catalytic hydrogenation or HI/Red Phosphorus) to form 4-hydroxy-3-methylphenylacetic

acid.
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« Esterification: The acid undergoes Fischer esterification with Ethanol and a catalytic acid
(H2S0a4 or HCI) to yield the final ethyl ester.

Synthesis Workflow Diagram

The following diagram illustrates the chemical causality and potential entry points for impurities.
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Figure 1: Synthesis logic flow identifying critical process steps and potential impurity origins.

Supplier Evaluation & Sourcing Strategy

Sourcing this compound requires distinguishing between "Catalog Resellers" and "Original
Manufacturers."

Supplier Tiers

o Tier 1 (Original Manufacturers): Typically based in China or India where the raw material (o-
cresol) supply chain is consolidated. They offer bulk (kg to ton) but may require rigorous
auditing.

o Tier 2 (Catalog Houses): Companies like Fluorochem, Combi-Blocks, Chem-Impex, and
BOC Sciences. These are ideal for R&D quantities (1g — 100g). They perform QC but rarely
synthesize the material themselves.
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Critical Audit Questions

When contacting a supplier, do not just ask for price. Ask these technical questions to verify
their competence:

e "What is the residual acid content?" (Tests if the esterification was driven to completion).

e "Can you provide the ROI (Residue on Ignition) data?" (Crucial if metal catalysts like Pd/C
were used in the reduction step).

 "Is the product free of ortho-isomer contamination?" (Verifies the regioselectivity of the initial
condensation).

Recommended Specification for Purchase
e Assay: >98.5% by HPLC.

e Single Impurity: <0.5%.

o Water Content (KF): <0.5% (Esters are susceptible to hydrolysis; high water content
indicates poor storage).

Quality Control & Validation Protocols

To ensure "Scientific Integrity,” you must validate the material independent of the supplier's
CoA.

HPLC Method (Self-Validating)

This generic gradient method separates the polar acid precursor from the non-polar ester.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 um.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.
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e Detection: UV @ 280 nm (Phenol absorption).[1][2]
o Expected Retention:

o Acid Precursor: ~4-6 min (Polar).

o Ethyl Ester (Product): ~12-14 min (Non-polar).

o Toluene (Solvent): ~16 min.

H-NMR Interpretation

The *H-NMR spectrum provides definitive structural proof.

0 1.25 (t, 3H): Methyl of the ethyl ester (-OCH2CHs3).

0 2.20 (s, 3H): Methyl on the aromatic ring (Ar-CHs).

0 3.50 (s, 2H): Benzylic methylene (-CH2-CO-).

0 4.15 (q, 2H): Methylene of the ethyl ester (-OCH2CH3).

0 6.7 - 7.0 (m, 3H): Aromatic protons.

Applications in Drug Discovery

Ethyl 4-hydroxy-3-methylphenylacetate is not just a reagent; it is a pharmacophore building
block.

Metabolic Disease (PPAR Agonists)

The phenylacetic acid moiety mimics the lipid structure required to bind Peroxisome
Proliferator-Activated Receptors (PPARS). The 3-methyl group provides steric bulk that
prevents rapid metabolic degradation of the ring, enhancing the half-life of the drug candidate
compared to unsubstituted analogs.

Anti-Inflammatory Agents (COX Inhibition)
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Similar to Diclofenac or Lumiracoxib, the acetic acid side chain is critical for entering the
cyclooxygenase active site. This ethyl ester serves as a "masked" acid (prodrug) or an
intermediate where the ester is hydrolyzed in situ during the final steps of API synthesis to
release the active carboxylic acid.

Application Workflow
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Figure 2: Strategic utility of the compound in divergent drug discovery pipelines.

References

o Preparation of 4-hydroxyphenylacetic acid derivatives. Source: US Patent 4,337,355.
Context: Describes the foundational industrial synthesis of hydroxyphenylacetic acids via the
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glyoxylic acid route, applicable to the 3-methyl derivative. Link:

o Synthesis of Phenylacetic Acid Esters. Source: Organic Syntheses, Coll.[3] Vol. 1, p.107
(1941); Vol. 20, p.23 (1940). Context: Standard protocol for Fischer esterification of
phenylacetic acids, validating the method for converting the acid precursor to the ethyl ester.
Link:

e 4-Hydroxyphenylacetate 3-Hydroxylase: Biosynthesis Applications. Source: National
Institutes of Health (PMC). Context: Discusses the biological relevance and enzymatic
pathways for hydroxylating phenylacetic acid derivatives, providing context for metabolic
stability. Link:

o Chemical Identity & Properties (PubChem). Source: PubChem Compound Summary for
Ethyl 4-hydroxyphenylacetate (Analogous structure for property validation). Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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